
Pamidronic acid
Vue d'ensemble
Description
Pamidronic acid (C₃H₁₁NO₇P₂, molecular weight 235.07 g/mol) is a nitrogen-containing bisphosphonate (BP) primarily used to inhibit osteoclast-mediated bone resorption in conditions such as osteoporosis, Paget’s disease, hypercalcemia of malignancy, and skeletal complications of metastatic cancers . Administered intravenously (90 mg monthly infusion over 2–3 hours), it exhibits high bone-binding affinity due to its bisphosphonate backbone and hydroxyl/amine functional groups, which enhance adsorption to hydroxyapatite in bone . Its mechanism involves disrupting the mevalonate pathway, inducing osteoclast apoptosis, and modulating bone turnover markers like RANKL and OPG .
Méthodes De Préparation
L'acide pamidronique peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de l'acide 3-aminopropanoïque avec du trichlorure de phosphore et de l'acide phosphoreux dans des conditions contrôlées. La réaction se déroule généralement comme suit :
Réaction de l'acide 3-aminopropanoïque avec du trichlorure de phosphore : Cette étape implique la formation d'un composé intermédiaire.
Hydrolyse : Le composé intermédiaire est ensuite hydrolysé pour donner de l'acide pamidronique.
Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Par exemple, la préparation d'acide pamidronique radiomarqué pour l'imagerie osseuse implique l'utilisation d'une stratégie d'ester N-hydroxysuccinimide et d'une analyse par spectrométrie de masse en chromatographie liquide pour la validation .
Analyse Des Réactions Chimiques
Mechanism of Action and Chemical Interactions
Pamidronic acid's primary mechanism involves inhibiting bone resorption by osteoclasts [2, 3].
- The bisphosphonate binds to hydroxyapatite in the bone .
- During bone resorption, osteoclasts release the bisphosphonate, which is then taken into the osteoclast via endocytosis .
- Inside the osteoclast, this compound disrupts podosomes, which are F-actin ring structures that osteoclasts use to bind to bone, thus preventing bone resorption .
- Nitrogen-containing bisphosphonates like pamidronate induce apoptosis in hematopoietic tumor cells by disrupting the mevalonate pathway, specifically inhibiting enzymes like farnesyl diphosphate synthase . This leads to a lack of prenylation of proteins like Rap1, interfering with their function and inducing apoptosis . Pamidronate also activates caspases 3 and 9, further contributing to apoptosis .
In vivo Interactions and Biodistribution
Studies on radiolabeled pamidronate in rats show that it is rapidly adsorbed by bone and slowly eliminated through the kidneys .
- Approximately 50% to 60% of the compound is quickly adsorbed by bone .
- About 30% is found in the liver shortly after administration and then redistributed to bone or eliminated by the kidneys within 24 to 48 hours .
- Pamidronate is rapidly cleared from circulation and taken up mainly by bones, liver, spleen, teeth, and tracheal cartilage .
Effects on Oral Mucosa Cells
In vitro studies using this compound (PA) and zoledronic acid (ZA) on oral mucosa cells have shown several effects :
These findings indicate that BPs like this compound can have dose-dependent effects on cell viability, apoptosis, proliferation, and migration .
Applications De Recherche Scientifique
Medical Uses
Pamidronic acid is indicated for several medical conditions:
- Paget's Disease of Bone : This condition involves abnormal bone remodeling. This compound helps to reduce the excessive bone turnover associated with Paget's disease, leading to improved bone density and reduced pain.
- Hypercalcemia of Malignancy : In patients with certain cancers, elevated calcium levels can occur due to bone metastases or tumor secretion of parathyroid hormone-related peptide (PTHrP). This compound effectively lowers serum calcium levels in these patients.
- Osteolytic Bone Metastases : It is used to manage osteolytic lesions, particularly in breast cancer and multiple myeloma, by inhibiting osteoclast activity, which leads to reduced bone resorption and pain relief.
Radiopharmaceutical Applications
Recent studies have explored the use of this compound as a radiopharmaceutical agent for imaging purposes. Notably:
-
PET Imaging : this compound has been radiolabeled with gallium-68 ([^68Ga]) and used in positron emission tomography (PET) for bone imaging. Research shows that the compound has a high affinity for bone tissue, making it suitable for detecting osteoblastic activity in various bone disorders .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on Paget's Disease : A patient with severe Paget's disease experienced significant pain relief and improved mobility after treatment with this compound, demonstrating its effectiveness in managing symptoms associated with this condition.
- Long-term Therapy in Fibrous Dysplasia : A 12-year-old girl with facial polyostotic fibrous dysplasia was treated with this compound alongside cabergoline. The combination therapy resulted in stabilization of her condition over an extended period, showcasing the drug's utility beyond traditional indications .
Mécanisme D'action
Pamidronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Once inside the osteoclasts, this compound disrupts the mevalonate pathway, leading to the inhibition of farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, ultimately leading to osteoclast apoptosis and reduced bone resorption .
Comparaison Avec Des Composés Similaires
Comparison with Similar Bisphosphonates
Zoledronic Acid
Zoledronic acid, a third-generation BP, demonstrates superior clinical efficacy and convenience compared to pamidronic acid:
- Hypercalcemia of Malignancy: A single 4 mg dose of zoledronic acid normalized serum calcium faster (4 days vs. 7 days) and sustained effects longer (median relapse time: 30–40 days vs. 18 days) than this compound (90 mg) .
- Skeletal-Related Events (SREs) : In metastatic breast cancer, zoledronic acid reduced the risk of SREs by an additional 20% compared to this compound, with prolonged median time to first SRE (>4 months longer) .
- Administration : Zoledronic acid requires a shorter infusion time (15 minutes vs. 2 hours) and less frequent dosing (every 3–4 weeks vs. monthly), improving patient compliance .
- Bone Affinity: Despite its clinical potency, this compound has higher bone-binding affinity in vitro, as ranked by Ebitino et al.: this compound > alendronic acid > zoledronic acid > risedronic acid > ibandronic acid .
Parameter | This compound | Zoledronic Acid |
---|---|---|
Dose for HCM | 90 mg IV | 4 mg IV |
Time to Calcium Norm. | 7 days | 4 days |
Median Relapse Duration | 18 days | 30–40 days |
SRE Risk Reduction | Baseline | +20% vs. Pamidronic |
Infusion Duration | 2–3 hours | 15 minutes |
Alendronic Acid
Alendronic acid, an oral BP, is less potent in bone targeting. This compound’s bone-binding capacity is 2–3 times higher, making it more suitable for conditions requiring rapid and robust osteoclast inhibition, such as acute hypercalcemia .
Clodronate
Risedronic Acid and Ibandronic Acid
Risedronic acid and ibandronic acid are less potent in bone affinity and clinical outcomes. This compound’s hydroxyl and amine groups enhance hydroxyapatite binding, whereas ibandronic acid’s lower affinity correlates with reduced efficacy in severe osteolytic lesions .
Activité Biologique
Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is primarily used to treat various bone-related conditions, including hypercalcemia of malignancy, Paget's disease, and osteolytic bone metastases. Its biological activity is centered on inhibiting osteoclast-mediated bone resorption, making it a critical agent in managing conditions characterized by excessive bone loss.
This compound works by binding to hydroxyapatite in the bone matrix, where it inhibits osteoclasts—cells responsible for bone resorption. The mechanism involves the following steps:
- Binding to Bone : this compound is absorbed into the bone matrix and binds to hydroxyapatite.
- Inhibition of Osteoclast Activity : Upon osteoclast-mediated bone resorption, this compound is released and taken up by osteoclasts through endocytosis.
- Induction of Apoptosis : Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to impaired protein prenylation. This disruption results in apoptosis of osteoclasts and reduced bone resorption activity .
Clinical Applications
This compound is indicated for several conditions:
- Hypercalcemia of Malignancy : It effectively reduces elevated calcium levels in patients with cancer.
- Paget's Disease : It helps manage abnormal bone remodeling.
- Osteolytic Bone Metastases : It mitigates complications associated with metastatic cancer affecting the bones.
Efficacy in Pain Management
A significant study evaluated pamidronate's effectiveness in controlling pain associated with metastatic prostate cancer. In a multicenter randomized trial involving patients with bone pain due to metastatic disease, pamidronate was administered intravenously. The results indicated no significant difference in pain relief or mobility compared to placebo; however, urinary bone resorption markers were suppressed in the pamidronate group .
Case Study 1: Pediatric Use
A case study involving a 12-year-old girl treated with this compound for polyostotic fibrous dysplasia demonstrated its effectiveness in managing skeletal abnormalities associated with this condition. The treatment resulted in improved bone density and reduced skeletal complications over time .
Research Findings on Cellular Mechanisms
Recent research has highlighted the broader cellular effects of this compound beyond osteoclast inhibition. Studies indicate that bisphosphonates like pamidronate may also reduce tumor burden by affecting tumor cell behavior, including invasion and angiogenesis. These secondary effects are attributed to alterations in cellular processes such as cytoskeletal organization and vesicular trafficking .
Comparative Biological Activity
The table below summarizes the biological activity of this compound compared to other bisphosphonates:
Bisphosphonate | Mechanism of Action | Primary Indications | Efficacy in Pain Management |
---|---|---|---|
This compound | Inhibits osteoclast activity; induces apoptosis | Hypercalcemia, Paget's disease, Osteolytic lesions | Limited evidence |
Zoledronic Acid | Similar to pamidronate but more potent | Osteoporosis, Paget's disease, Cancer-related hypercalcemia | More effective |
Alendronate | Inhibits osteoclasts; reduces fracture risk | Osteoporosis | Effective |
Q & A
Basic Research Questions
Q. What are the key chemical properties of pamidronic acid, and how do they influence its pharmacological activity?
this compound (3-amino-1-hydroxypropylidene-1,1-bisphosphonate) has a molecular formula of C₃H₁₁NO₇P₂ and molecular weight 235.06. Its bisphosphonate backbone enables strong binding to hydroxyapatite in bone, while the amino group enhances osteoclast inhibition. These properties dictate its pharmacokinetics, such as renal clearance and bone-targeting efficiency . To validate these properties, researchers should employ X-ray crystallography for structural analysis and in vitro assays (e.g., hydroxyapatite binding tests) to quantify affinity .
Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?
Synthesis involves reacting β-alanine with phosphorus oxychloride (POCl₃) and phosphoric acid to form the bisphosphonate structure. Post-synthesis, purity can be confirmed via elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). For characterization, use thermogravimetric analysis (TGA) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups .
Q. How can researchers design in vitro studies to evaluate this compound’s osteoclast inhibition efficacy?
Use osteoclast precursors (e.g., RAW 264.7 cells) differentiated with RANK ligand. Treat cells with this compound at varying concentrations (e.g., 1–100 µM) and measure tartrate-resistant acid phosphatase (TRAP) activity. Include controls with zoledronic acid (a stronger bisphosphonate) and negative controls (untreated cells). Replicate experiments in triplicate and use ANOVA for statistical analysis .
Advanced Research Questions
Q. How can contradictions in dissociation constant (pKa) data for this compound be resolved?
Literature discrepancies in pKa values (e.g., due to ionic strength or temperature variations) require standardization. Conduct potentiometric titrations in controlled conditions (0.10 M KCl, 25°C) using a glass electrode. Compare results with micellar media (e.g., cetylpyridinium chloride) to assess environmental effects. Validate findings via computational methods (e.g., COSMO-RS simulations) .
Q. What are the challenges in chromatographic analysis of this compound, and how can they be mitigated?
this compound’s hydrophilicity and lack of chromophores limit UV-Vis detection. Use ion-pair chromatography with mass spectrometry (IP-LC/MS) or precolumn derivatization with agents like o-phthalaldehyde to enhance detectability. Alternatively, employ anion-exchange chromatography with refractive index detection, as recommended in pharmacopeial methods .
Q. How should researchers design in vivo models to evaluate this compound’s bone restoration efficacy in disease contexts (e.g., tuberculous osteomyelitis)?
Use a murine model of tuberculous osteomyelitis (e.g., Mycobacterium tuberculosis inoculation in tibia). Administer this compound (1–5 mg/kg, intravenously) alongside standard anti-tubercular drugs. Monitor bone density via micro-CT and histopathology for osteoblast/osteoclast activity. Include a control group receiving saline and adjust for confounding variables (e.g., immune response) using multivariate regression .
Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?
Document experimental parameters rigorously:
- Synthesis : Reaction time, temperature, and stoichiometric ratios.
- In vitro assays : Cell passage number, culture medium composition, and incubation duration.
- Analytical methods : HPLC column type, mobile phase pH, and detector settings. Publish raw data and calibration curves in supplementary materials, adhering to guidelines like those in the Beilstein Journal of Organic Chemistry .
Q. Data Interpretation and Conflict Resolution
Q. How can researchers address conflicting results in this compound’s pharmacokinetic profiles across studies?
Perform meta-analyses of published data, stratifying by variables like dosage form (oral vs. intravenous) or patient demographics (renal impairment vs. healthy). Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Conduct in silico pharmacokinetic simulations (e.g., using GastroPlus) to identify bioavailability-limiting factors .
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s therapeutic applications?
Apply the PICO framework :
- Population : Postmenopausal women with osteoporosis.
- Intervention : this compound (60 mg IV every 3 months).
- Comparison : Placebo or alendronate.
- Outcome : Change in lumbar spine BMD over 12 months. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure access to clinical cohorts and ethical approval for human trials .
Propriétés
IUPAC Name |
(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUUGTRCQOWXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57248-88-1 (di-hydrochloride salt) | |
Record name | Pamidronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023414 | |
Record name | Pamidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.58e+01 g/L | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40391-99-9 | |
Record name | Pamidronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamidronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pamidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMIDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254-262 | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.